molecular formula C17H18FN5O2 B2520822 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide CAS No. 955837-27-1

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide

Cat. No.: B2520822
CAS No.: 955837-27-1
M. Wt: 343.362
InChI Key: KVCBYSYLGKWPEL-UHFFFAOYSA-N
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Description

2-(1-(4-Fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a pyrazolo-pyridazine derivative characterized by a fused bicyclic core structure. Key features include:

  • Substituents: A 4-fluorophenyl group at position 1, contributing electron-withdrawing properties and influencing receptor binding. A methyl group at position 4, enhancing steric stability. An N-propylacetamide side chain at position 2, modulating solubility and bioavailability.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-3-8-19-15(24)10-22-17(25)16-14(11(2)21-22)9-20-23(16)13-6-4-12(18)5-7-13/h4-7,9H,3,8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCBYSYLGKWPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a member of the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide includes a pyrazolo[3,4-d]pyridazine core and a propylacetamide moiety. The presence of the fluorophenyl group is significant, as it can enhance the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₀FN₅O₃
Molecular Weight385.4 g/mol
CAS Number946203-90-3

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures show cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells.

Table 1 summarizes the cytotoxic effects of related compounds:

CompoundCell LineIC₅₀ (µM)
Pyrazolo[3,4-d]pyridazine derivative AMCF-70.39
Pyrazolo[3,4-d]pyridazine derivative BHCT1160.46
Pyrazolo[3,4-d]pyridazine derivative CA5490.01

These findings suggest that modifications to the pyrazolo[3,4-d]pyridazine core can enhance anticancer activity.

The mechanism by which 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide exerts its biological effects is likely multifaceted:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
  • Apoptosis Induction : Evidence suggests that similar compounds induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at various phases, contributing to their anticancer efficacy.

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Study on Anticancer Efficacy : A study investigated the effects of this compound on MCF-7 and HCT116 cell lines, revealing an IC₅₀ value of 0.39 µM against MCF-7 cells. This indicates potent anticancer activity compared to standard treatments like doxorubicin .
  • Inflammatory Response Modulation : Another research effort explored its anti-inflammatory properties through inhibition of pro-inflammatory cytokines in vitro. The findings suggest a potential role in treating inflammatory diseases .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyridazine class exhibit significant anticancer activity. For instance, derivatives of this compound have been tested against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells.

CompoundTarget Cell LineActivity
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamideMCF-7Induces apoptosis
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamideK562Inhibits proliferation

These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents.

Anti-inflammatory Properties

The acetamide functional group in this compound may also confer anti-inflammatory properties. Research has shown that similar pyrazolo compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against MCF-7 cells, demonstrating that it significantly reduces cell viability through apoptosis induction. The study utilized both in vitro assays and molecular docking studies to support its findings.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of related compounds. It was found that certain derivatives could inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a pathway through which the compound could exert its effects.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Core Structure Position 1 Substituent Position 4 Substituent Acetamide Side Chain Molecular Formula Molecular Weight Notable Features
Target Compound Pyrazolo[3,4-d]pyridazine 4-Fluorophenyl Methyl N-propyl C₂₀H₂₁FN₄O₂* 392.4* Balanced lipophilicity from fluorophenyl and propyl groups
Benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate Pyrazolo[3,4-d]pyridazine 4-Fluorophenyl Isopropyl Benzyl ester C₂₃H₂₁FN₄O₃ 420.4 Increased steric bulk (isopropyl) may reduce metabolic clearance
N-(3-Acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide Pyrazolo[3,4-d]pyridazine 4-Fluorophenyl Methyl N-(3-acetamidophenyl) C₂₂H₁₉FN₆O₃ 434.4 Polar acetamidophenyl group enhances solubility
2-(4-Isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide Pyrazolo[3,4-d]pyridazine o-Tolyl Isopropyl N-phenethyl C₂₆H₂₈N₄O₂* 444.5* Lipophilic o-tolyl and phenethyl groups may improve membrane permeability

*Calculated based on structural data.

Key Observations :

  • Position 4 Substitution: Methyl (target) vs. isopropyl (compounds ).
  • Acetamide Side Chain : N-propyl (target) vs. benzyl ester or N-aryl groups . Propyl chains balance lipophilicity and metabolic stability, while aryl acetamides (e.g., 3-acetamidophenyl ) introduce hydrogen-bonding capacity.
  • Aromatic Substitutions : 4-Fluorophenyl (target) vs. o-tolyl . Fluorine’s electronegativity may enhance binding affinity in polar active sites compared to methyl-substituted aromatics.

Analogs with Pyrazolo[3,4-b]pyridine Cores

Table 2: Comparison with Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Acetamide Side Chain Molecular Formula Molecular Weight Notable Features
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (4f) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl Methyl N-(4-fluorophenyl) C₂₇H₂₀FClN₄O₂ 486.9 Chlorophenyl and fluorophenyl groups increase halogen bonding potential
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide (4h) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl Methyl N-(4-nitrophenyl) C₂₇H₂₀ClN₅O₄ 514.9 Nitro group introduces strong electron-withdrawing effects

Key Observations :

  • Core Differences : Pyrazolo[3,4-d]pyridazine (target) has an additional nitrogen atom compared to pyrazolo[3,4-b]pyridine, altering electron distribution and hydrogen-bonding capacity.
  • Biological Implications : Nitrophenyl (4h ) and chlorophenyl (4f ) substituents may enhance cytotoxicity but reduce selectivity due to reactive metabolite formation.

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